CGP 57380

Vue d'ensemble

Description

CGP 57380 est un inhibiteur de kinase de faible poids moléculaire connu pour son inhibition sélective de la kinase interagissant avec la MAP-kinase-1 (MNK1) et de la kinase interagissant avec la MAP-kinase-2 (MNK2). Il a été largement utilisé dans la recherche scientifique en raison de sa capacité à inhiber la phosphorylation du facteur d'initiation de la traduction eucaryote 4E (eIF4E), qui joue un rôle crucial dans la synthèse des protéines et la croissance cellulaire .

Méthodes De Préparation

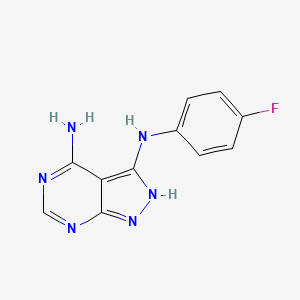

Voies de synthèse et conditions réactionnelles : CGP 57380 est synthétisé par une série de réactions chimiques impliquant des composés pyrazolo-pyrimidiniques. La synthèse implique généralement la réaction de la 4-fluoroaniline avec la pyrazolo[3,4-d]pyrimidine-3,4-diamine dans des conditions contrôlées pour obtenir le composé souhaité .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques ne soient pas largement documentées, la synthèse du this compound suit généralement les protocoles standard de synthèse organique. Le composé est produit dans des laboratoires et des centres de recherche pour un usage scientifique .

Analyse Des Réactions Chimiques

Types de réactions : CGP 57380 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les motifs fluorophényle et pyrazolo-pyrimidine .

Réactifs et conditions courants :

Réactions de substitution : Impliquent généralement des réactifs nucléophiles ou électrophile dans des conditions douces à modérées.

Réactions d'oxydation et de réduction : Bien que non rapportées fréquemment, ces réactions peuvent être réalisées dans des conditions spécifiques en utilisant des agents oxydants ou réducteurs appropriés

Produits majeurs : Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner différents dérivés substitués du this compound .

Applications De Recherche Scientifique

1.1. T-cell Acute Lymphoblastic Leukemia (T-ALL)

CGP 57380 has been studied extensively for its effects on T-ALL, a type of leukemia characterized by the proliferation of immature T-cells. Research indicates that this compound demonstrates significant antiproliferative activity against T-ALL cell lines, such as Jurkat and CEM cells.

- Mechanism of Action : this compound inhibits the phosphorylation of eIF4E, a key regulator in the translation of oncogenic mRNAs, leading to reduced expression of anti-apoptotic proteins like Mcl-1 and c-Myc. This results in enhanced apoptosis in T-ALL cells when combined with mTOR inhibitors like everolimus .

- Case Study Findings :

1.2. Non-Small Cell Lung Cancer (NSCLC)

This compound has also been evaluated for its efficacy in NSCLC, where it enhances the effects of other treatments.

- Combined Treatment : When used alongside RAD001 (an mTOR inhibitor), this compound significantly inhibited tumor growth in xenograft models of NSCLC.

Table 1: Summary of Anticancer Effects of this compound

Anti-inflammatory Applications

This compound has shown promise in modulating inflammatory responses, particularly through its effects on macrophages.

2.1. Macrophage Activation

Research indicates that this compound can inhibit TNFα production in macrophages stimulated by lipopolysaccharides (LPS).

- Mechanism : By inhibiting eIF4E phosphorylation, this compound reduces the translation of pro-inflammatory cytokines.

- Case Study Findings : In mouse models, treatment with this compound resulted in decreased levels of TNFα and other cytokines like IL-6 and MCP-1 .

Table 2: Summary of Anti-inflammatory Effects of this compound

| Cell Type | Mechanism | Key Findings |

|---|---|---|

| Macrophages | Inhibits TNFα production | Reduced cytokine levels upon LPS stimulation |

Pharmacological Profile

This compound is characterized by its selectivity for MNK1 over other kinases, making it a valuable tool for both research and therapeutic applications.

Mécanisme D'action

CGP 57380 exerts its effects by selectively inhibiting MNK1 and MNK2, which are involved in the phosphorylation of eIF4E. This inhibition prevents the phosphorylation of eIF4E, thereby reducing protein synthesis and cellular growth. The compound targets the MAP-kinase signaling pathway, which is crucial for various cellular processes .

Comparaison Avec Des Composés Similaires

- BRD4 Inhibitor-18

- 8α-Tigloyloxyhirsutinolide 13-O-acetate

- GW7845

- AAPK-25

- Dutasteride-13C6

- Z-VAD-FMK

- Benidipine hydrochloride

- Oleic acid-13C

- Salidroside (Standard)

- Glyphosate-13C2, 15N

- Anticancer agent 120 .

Uniqueness: CGP 57380 is unique due to its high selectivity for MNK1 and MNK2, with minimal inhibitory activity against other kinases such as p38, JNK1, ERK1/2, PKC, and Src-like kinases. This selectivity makes it a valuable tool for studying specific signaling pathways without off-target effects .

Activité Biologique

CGP 57380 is a selective inhibitor of the MNK (MAPK-interacting kinase) family, particularly MNK1 and MNK2, which play crucial roles in regulating protein synthesis and cell signaling pathways associated with cancer progression. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various cancer types, and relevant research findings.

This compound primarily inhibits the phosphorylation of eIF4E (eukaryotic translation initiation factor 4E), a critical factor in the regulation of protein synthesis. By inhibiting MNK1 and MNK2, this compound reduces eIF4E phosphorylation, leading to decreased expression of oncogenes such as c-Myc and survivin, which are involved in cell survival and proliferation .

Key Points:

- Inhibition of eIF4E Phosphorylation: this compound effectively blocks the phosphorylation of eIF4E in various cancer cell lines, contributing to its anti-cancer effects .

- Synergistic Effects: When combined with other therapies, such as mTOR inhibitors (e.g., RAD001), this compound enhances anti-tumor efficacy by promoting apoptosis and inhibiting tumor growth .

Research Findings

Numerous studies have investigated the effects of this compound across different cancer types. Below are summarized findings from notable research:

Case Study 1: NSCLC

In a study involving NSCLC patients, treatment with this compound resulted in significant tumor growth inhibition. The combination therapy with RAD001 showed a marked decrease in Ki-67 positive cells, indicating reduced cell proliferation. Histological analysis revealed extensive necrosis in treated tumors .

Case Study 2: T-ALL

In T-ALL models, this compound was shown to effectively inhibit cell survival pathways by targeting MNK signaling. This inhibition led to decreased levels of key survival proteins and enhanced sensitivity to mTOR inhibitors, suggesting a potential therapeutic strategy for resistant leukemia cases .

Propriétés

IUPAC Name |

3-N-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN6/c12-6-1-3-7(4-2-6)16-11-8-9(13)14-5-15-10(8)17-18-11/h1-5H,(H4,13,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPMANVRZYYQMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C3C(=NC=NC3=NN2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469941 | |

| Record name | 3-N-(4-Fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522629-08-9 | |

| Record name | CGP 57380 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0522629089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 522629-08-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-N-(4-Fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGP 57380 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.